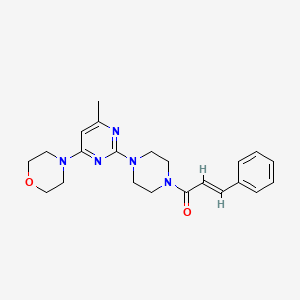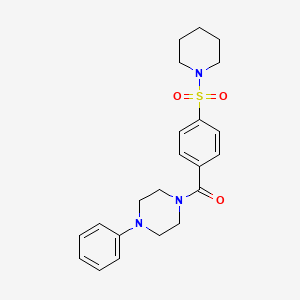
(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone” is a chemical compound with the empirical formula C17H18N2O3S and a molecular weight of 330.40 . It is a solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound isO=S(C1=CC=CC=C1)(N2CCN(C(C3=CC=CC=C3)=O)CC2)=O . This indicates that the compound contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Physical and Chemical Properties Analysis
This compound is a solid in form . Its empirical formula is C17H18N2O3S and it has a molecular weight of 330.40 . The InChI key for this compound is JHNBMXVLJXBHCM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Techniques and Structural Insights : The title compound, alongside related chemical structures, has been synthesized through various organic reactions, including substitution reactions and reductive amination. These studies often focus on the synthesis process, crystal structure analysis, and thermal properties. Single crystal X-ray diffraction studies have been pivotal in confirming the structure of these compounds, revealing their molecular conformation and stabilizing interactions within the crystal lattice (Karthik et al., 2021).
Molecular Properties and Interactions
- Electronic and Thermal Properties : Investigations into the electronic properties, such as HOMO-LUMO energy gaps, provide insights into the reactivity and stability of these compounds. Thermal analysis has shown that some synthesized structures exhibit stability over a wide temperature range, indicating potential for various material science applications (Karthik et al., 2021).
Potential Biological Applications
- Inhibition of Tubulin Polymerization : Studies have identified derivatives of phenylpiperazine as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative properties against cancer cell lines. These findings highlight the potential of these compounds in the development of novel anticancer agents (Prinz et al., 2017).
- Antimicrobial Activity : Research on triazole analogues of piperazine, including structures similar to the title compound, has shown significant antibacterial activity against various human pathogenic bacteria. These compounds emerge as promising candidates for further development as antimicrobial agents (Nagaraj et al., 2018).
Chemical Modification and Optimization
- Development of Selective Inhibitors : The exploration of benzotriazol-1-yl carboxamide scaffolds bearing phenylpiperazine moieties has led to the identification of compounds with selective inhibitory activity against enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research underlines the importance of chemical modification in optimizing the biological activity and selectivity of potential therapeutic agents (Morera et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that related compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been found to exert various effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
The compound (4-Phenylpiperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone has been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. These studies aim to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This also includes studies on any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-9-11-21(12-10-19)29(27,28)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJZNOQLCSHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)
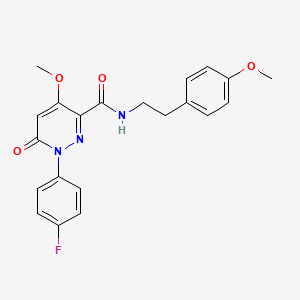

methanone](/img/structure/B2889887.png)
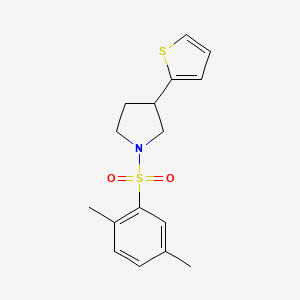




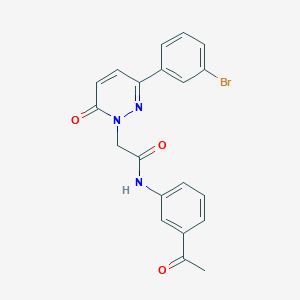


![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)
